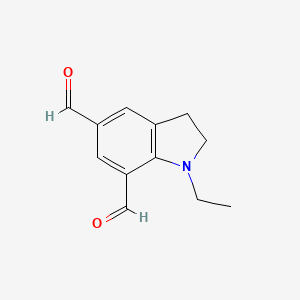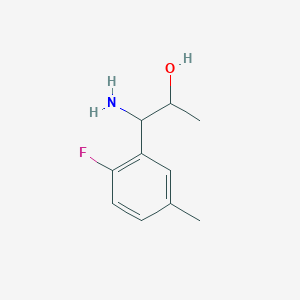
3-Chloro-3-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methylazetidine is a four-membered heterocyclic compound with the molecular formula C4H8ClN. It is a derivative of azetidine, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen-containing ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-methylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-methylpropylamine with a base to induce cyclization, forming the azetidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and optimized reaction conditions ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield amines.
Ring-Opening Reactions: Due to the ring strain, this compound can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted azetidines
- N-oxides
- Amines
Aplicaciones Científicas De Investigación
3-Chloro-3-methylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-methylazetidine involves its interaction with biological targets, leading to various effects. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
3-Chloroazetidine: Lacks the methyl group, leading to different reactivity and properties.
3-Methylazetidine: Lacks the chlorine atom, affecting its chemical behavior.
Azetidine: The parent compound, without any substituents.
Uniqueness: 3-Chloro-3-methylazetidine’s unique combination of a chlorine atom and a methyl group on the azetidine ring imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C4H8ClN |
|---|---|
Peso molecular |
105.56 g/mol |
Nombre IUPAC |
3-chloro-3-methylazetidine |
InChI |
InChI=1S/C4H8ClN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3 |
Clave InChI |
RLSWLNQMCZSNTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


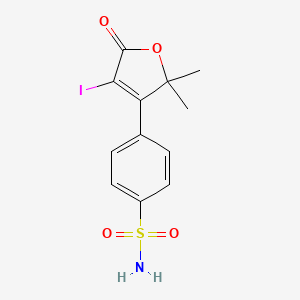
![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)
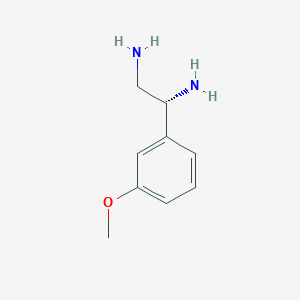



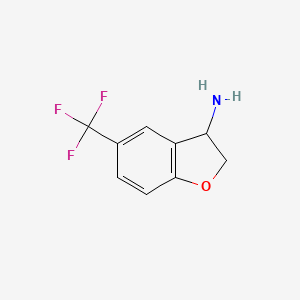
![6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)


